Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-
Description
This structure places it within a broader class of pyrimidinylthio derivatives, which are frequently explored for their biological activity and synthetic versatility.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-5-7(2)11-8(10-6)12-4-3-9/h5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXWKRLKCMQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394224 | |
| Record name | Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116248-36-3 | |
| Record name | Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Diketones with Guanidine Derivatives
A common approach involves cyclizing acetylacetone with a guanidine precursor. For example, pyrimethanil (a structurally related fungicide) is synthesized via a one-pot reaction of aniline, cyanamide, and acetylacetone in acidic and basic aqueous media. Although this method produces 4,6-dimethylpyrimidin-2-amine, modifications can introduce thiol groups at the 2-position.
Reaction Scheme 1: Pyrimidine Core Formation
This method achieves >85% yield but requires isolation of intermediates. Adapting this route to introduce sulfur necessitates substituting cyanamide with thiourea or thioacetamide.
Thiofunctionalization Strategies
Nucleophilic Aromatic Substitution (NAS)
Chloropyrimidines react with thiols under basic conditions. For acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- , 2-chloro-4,6-dimethylpyrimidine is treated with mercaptoacetonitrile (HS-CHCN).
Reaction Conditions
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Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Base: Potassium carbonate or sodium hydride.
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Temperature: 80–100°C for 6–12 hours.
Example Protocol
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Dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and mercaptoacetonitrile (1.2 eq) in DMF.
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Add KCO (2.0 eq) and heat at 90°C for 8 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Yield: 60–75%. Side products include disulfides (from thiol oxidation) and unreacted chloropyrimidine.
Transition Metal-Catalyzed C–S Coupling
Palladium or copper catalysts enable cross-coupling between halopyrimidines and thiols. This method avoids strong bases and improves functional group tolerance.
Reaction Scheme 2: Pd-Catalyzed Coupling
Conditions:
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Catalyst: Pd(OAc) (5 mol%), DPEPhos (10 mol%).
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Base: CsCO.
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Solvent: Toluene at 110°C for 24 hours.
Yield: 70–80% with >95% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NAS | Simple reagents, scalable | Requires harsh bases, side products | 60–75 | 85–90 |
| Pd-Catalyzed Coupling | High selectivity, mild conditions | Costly catalysts, longer reaction | 70–80 | >95 |
| Thiolation-Alkylation | Avoids halopyrimidine precursors | Multi-step, lower overall yield | 65–70 | 90–95 |
Industrial-Scale Considerations
Patent WO2011067362A1 highlights the economic benefits of one-pot syntheses for pyrimidine derivatives. Adapting this approach for thioacetonitrile functionalization could reduce isolation steps and improve atom economy. Key parameters include:
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Solvent Choice: Toluene or water/organic biphasic systems to facilitate intermediate transfers.
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pH Control: Maintaining acidic conditions during cyclization and basic conditions for substitution.
Challenges and Mitigation Strategies
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Thiol Oxidation: Use inert atmospheres (N/Ar) and antioxidants like BHT.
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Byproduct Formation: Optimize stoichiometry (e.g., 1.2 eq of HS-CHCN) and reaction time.
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the thiol group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- has notable chemical reactivity due to the presence of the thio group and the pyrimidine ring. It can undergo several types of reactions:
- Oxidation : This compound can be oxidized to form sulfoxides or sulfones.
- Reduction : It can be reduced to generate thiols or other reduced forms.
- Nucleophilic Substitution : The compound is capable of participating in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The ability to participate in these reactions makes it a valuable building block in synthetic chemistry.
Chemistry
Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- serves as an essential building block in organic synthesis. Its ability to undergo various transformations allows chemists to create more complex molecules. This includes its use in the synthesis of pharmaceuticals and agrochemicals, where it contributes to the formation of active pharmaceutical ingredients (APIs) and pesticide formulations.
Biological Studies
The compound has been studied for its potential as an enzyme inhibitor. Preliminary research indicates that it may interact with specific biological targets, which could have implications for drug development. For instance, studies have shown that Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- can bind to enzymes or receptors within biological systems, influencing their activity and potentially leading to therapeutic applications .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for formulating custom pesticides and other agricultural products . Additionally, its role in synthesizing herbicides and other biologically active compounds highlights its importance in agricultural chemistry.
Case Study 1: Enzyme Inhibition
Research has indicated that Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- may inhibit certain enzymes involved in metabolic pathways. This property was evaluated through binding studies that demonstrated its capacity to interfere with enzyme-substrate interactions.
Case Study 2: Synthesis of Agrochemicals
In an industrial setting, this compound has been utilized in the synthesis of novel herbicides that exhibit enhanced efficacy against specific weed species. The development process involved optimizing reaction conditions to maximize yield and purity.
Mechanism of Action
The mechanism of action of Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among related compounds:
Key Observations:
- Nitrile vs.
- Biological Activity : Acetamide derivatives (e.g., N-phenylacetamide) exhibit potent SIRT2 inhibition (IC50 values in µM range) and dose-dependent α-tubulin acetylation in cancer cells , whereas ester derivatives show broader antimicrobial activity .
Physicochemical Properties
Comparative data from related compounds (e.g., N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, CAS 327047-27-8) suggest:
- Boiling Point : Nitriles generally have lower boiling points than amides due to weaker intermolecular forces. For example, the acetamide derivative has a predicted boiling point of 529.3±50.0 °C , whereas nitriles may range lower (e.g., ~300–400 °C).
- Density and pKa : The nitrile’s density (~1.2–1.4 g/cm³) is likely lower than acetamide derivatives (1.51±0.1 g/cm³ ). Nitriles are less acidic (pKa ~25–30) compared to thiols or amides.
Biological Activity
Acetonitrile, specifically the compound [(4,6-dimethyl-2-pyrimidinyl)thio]-, has garnered attention in recent research due to its potential biological activity. This article delves into its biological properties, including its mechanisms of action, toxicity profiles, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring substituted with thio and methyl groups. Its molecular formula is C8H10N2S, and it exhibits specific physicochemical properties that may influence its biological interactions.
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Antibacterial Activity :
Recent studies have shown that derivatives of acetonitrile can exhibit antibacterial properties. For instance, compounds similar to [(4,6-dimethyl-2-pyrimidinyl)thio]- have been evaluated for their ability to inhibit bacterial growth. In a study involving various Gram-positive and Gram-negative bacteria, certain derivatives demonstrated significant Minimum Inhibitory Concentrations (MICs), suggesting potential as antibacterial agents . -
Anticancer Potential :
The compound's structural analogs have been investigated for anticancer activity. Research indicates that modifications to the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, certain derivatives showed IC50 values lower than those of established chemotherapeutics . -
Mechanism-Based Approaches :
Mechanistic studies have revealed that compounds derived from acetonitrile can act as inhibitors of specific enzymes involved in cancer cell proliferation. These include thymidylate synthase inhibitors which are crucial in DNA synthesis pathways .
Toxicity and Safety Profile
Understanding the toxicity of [(4,6-dimethyl-2-pyrimidinyl)thio]- is essential for assessing its potential therapeutic use:
- Genotoxicity : Research has indicated that certain derivatives do not exhibit genotoxic effects in standard assays such as the Ames test . This suggests a favorable safety profile concerning DNA damage.
- Metabolic Stability : Studies on metabolic stability have shown that some derivatives maintain stability in liver microsomes, which is critical for their viability as drug candidates .
Table 1: Summary of Biological Activities
Case Study Insights
A notable study evaluated the antibacterial efficacy of various acetonitrile derivatives against resistant strains like MRSA. Results indicated that specific compounds significantly inhibited bacterial growth with MIC values substantially lower than traditional antibiotics . Furthermore, anticancer studies highlighted that certain modifications to the base structure led to enhanced potency against multiple cancer cell lines, showcasing the versatility of this compound in therapeutic applications .
Q & A
Basic Question: What are the common synthetic routes for [(4,6-dimethyl-2-pyrimidinyl)thio]acetonitrile derivatives?
Methodological Answer:
Synthesis typically involves nucleophilic substitution reactions where thiol-containing pyrimidines react with halogenated acetonitrile derivatives. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile is used as a precursor in coupling reactions with sulfur-containing heterocycles under basic conditions (e.g., KOH in ethanol) . Thiocarbonate intermediates, such as O-benzyl S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate , are also synthesized via thiocarbamation reactions, which can be further functionalized .
Advanced Question: How can researchers optimize regioselectivity in the synthesis of substituted [(4,6-dimethyl-2-pyrimidinyl)thio]acetonitrile analogs?
Methodological Answer:
Regioselectivity is controlled by steric and electronic factors. Use DFT calculations to predict reactive sites on the pyrimidine ring. For example, electron-deficient positions (C-4/C-6) are more susceptible to nucleophilic attack. Experimentally, adjusting solvent polarity (e.g., acetonitrile vs. DMF) and temperature (e.g., reflux vs. room temperature) can direct substitution patterns. Evidence from DFT studies on aminoimidazodipyridines highlights the role of frontier molecular orbitals in guiding reactivity .
Basic Question: What spectroscopic techniques are critical for characterizing [(4,6-dimethyl-2-pyrimidinyl)thio]acetonitrile derivatives?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using 2D-COSY and HSQC to distinguish methyl groups (δ 2.2–2.6 ppm for pyrimidine-CH₃) and thiomethyl linkages (δ 3.8–4.2 ppm) .
- IR: Confirm thioether (C-S) stretches at 600–700 cm⁻¹ and nitrile (C≡N) at 2200–2260 cm⁻¹.
- Mass Spectrometry (HRMS): Validate molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Question: How can researchers resolve ambiguities in crystallographic data for thiopyrimidine-acetonitrile complexes?
Methodological Answer:
Use single-crystal X-ray diffraction to resolve bond-angle distortions caused by steric hindrance from methyl groups. For example, Pd(II) complexes with sulfonamide-pyrimidine ligands show distorted square-planar geometries due to bulky substituents. Refinement software (e.g., SHELX) can model thermal parameters and hydrogen bonding interactions .
Advanced Question: What computational methods are suitable for studying the electronic properties of [(4,6-dimethyl-2-pyrimidinyl)thio]acetonitrile?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox behavior. For instance, B3LYP/6-31G(d) basis sets accurately model charge distribution in imidazo-pyridine analogs .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., acetonitrile’s polarity) to assess stability in solution .
Advanced Question: How can researchers design derivatives to enhance the bioactivity of [(4,6-dimethyl-2-pyrimidinyl)thio]acetonitrile?
Methodological Answer:
Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at C-5 of the pyrimidine ring to improve binding to enzymatic targets like acetohydroxyacid synthase (AHAS). Structure-activity relationship (SAR) studies on substituted pyrimidinylthio salicylic acids demonstrate that halogenation increases inhibitory potency by 2–3 log units .
Advanced Question: What methodologies are used to analyze the herbicidal or antimicrobial activity of [(4,6-dimethyl-2-pyrimidinyl)thio]acetonitrile derivatives?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against AHAS using spectrophotometric monitoring of NADH oxidation .
- Microbiological Screening: Use agar diffusion assays (e.g., against E. coli or S. aureus) with derivatives dissolved in DMSO/acetonitrile mixtures .
Advanced Question: How to address contradictions in reported pKa values for thiopyrimidine-acetonitrile derivatives?
Methodological Answer:
Standardize measurement conditions (solvent, temperature) using potentiometric titration in 30% acetonitrile/water. Conflicting data often arise from solvent effects; for example, 4,6-diamino-2-pyrimidinethiol shows pKa variability (Δ ~1 unit) in polar vs. nonpolar solvents .
Advanced Question: What purification strategies are effective for isolating [(4,6-dimethyl-2-pyrimidinyl)thio]acetonitrile from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 8:2 → 6:4) to separate thiocarbonates from unreacted thiols .
- Recrystallization: Employ ethanol/water mixtures (1:3) to exploit solubility differences in methyl-substituted derivatives .
Advanced Question: What catalytic applications exist for [(4,6-dimethyl-2-pyrimidinyl)thio]acetonitrile in coordination chemistry?
Methodological Answer:
The thioether and nitrile groups act as bidentate ligands for transition metals. For example, Cu(II) complexes with pyrimidinylthio ligands exhibit antiferromagnetic coupling (J = −120 cm⁻¹) and catalytic activity in oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
